molecular formula C16H19N3O2 B11045017 N-Benzyl-2-(4-propioloylpiperazin-1-yl)acetamide

N-Benzyl-2-(4-propioloylpiperazin-1-yl)acetamide

Cat. No.: B11045017
M. Wt: 285.34 g/mol
InChI Key: BXZFQDYJANRAPF-UHFFFAOYSA-N
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Description

N-BENZYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a piperazine ring, and a prop-2-ynoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.

    Attachment of the Prop-2-ynoyl Group: The prop-2-ynoyl group is attached through an acylation reaction using prop-2-ynoic acid or its derivatives.

Industrial Production Methods

Industrial production of N-BENZYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-BENZYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of N-BENZYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-benzyl-2-(4-prop-2-ynoylpiperazin-1-yl)acetamide

InChI

InChI=1S/C16H19N3O2/c1-2-16(21)19-10-8-18(9-11-19)13-15(20)17-12-14-6-4-3-5-7-14/h1,3-7H,8-13H2,(H,17,20)

InChI Key

BXZFQDYJANRAPF-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCN(CC1)CC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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